molecular formula C13H19F2N5 B11751438 1-(difluoromethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-(difluoromethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11751438
M. Wt: 283.32 g/mol
InChI Key: SWLRUHJUBOBMDO-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a difluoromethyl group, which is known for its electron-withdrawing properties, and a methyl group, which can influence the compound’s reactivity and stability.

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves several steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group and other substituents. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-(difluoromethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(difluoromethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(difluoromethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

    3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its use in the synthesis of succinate dehydrogenase inhibitors (SDHIs).

    3-(difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)propan-2-yl]-1H-pyrazole-4-carboxamide: Used in the development of fungicides.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, stability, and biological activity .

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H19F2N5/c1-8(2)19-6-11(9(3)17-19)5-16-12-7-20(13(14)15)18-10(12)4/h6-8,13,16H,5H2,1-4H3

InChI Key

SWLRUHJUBOBMDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2C)C(F)F)C(C)C

Origin of Product

United States

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